molecular formula C25H34N6O3 B7819607 5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7819607
M. Wt: 466.6 g/mol
InChI Key: RRBRQNALHKQCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is known as Acetildenafil. Acetildenafil is a synthetic drug that acts as a phosphodiesterase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetildenafil is synthesized through a series of chemical reactions involving the condensation of specific chemical precursors. The synthetic route typically involves the reaction of 5-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of Acetildenafil involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Acetildenafil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of Acetildenafil .

Scientific Research Applications

Acetildenafil has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of phosphodiesterase inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.

    Medicine: Studied for its potential therapeutic effects in treating erectile dysfunction and other related conditions.

    Industry: Utilized in the formulation of various “herbal aphrodisiac” products

Mechanism of Action

Acetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and increased blood flow to specific areas of the body. The molecular targets and pathways involved include the nitric oxide-cyclic guanosine monophosphate pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetildenafil is unique in its structural modifications compared to sildenafil, which may result in different pharmacokinetic and pharmacodynamic properties. These differences can influence its efficacy and safety profile, making it distinct from other similar compounds .

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRQNALHKQCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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